Optimized Volatility for CVD/ALD Precursor Applications
Dibutyldiethylstannane exhibits a calculated boiling point of 263.2±23.0 °C at 760 mmHg and a vapor pressure of 0.017 mmHg at 25°C, placing its volatility between that of tetraethyltin (181 °C at 760 mmHg, 1.1±0.3 mmHg at 25°C) and tetrabutyltin (245-302 °C at 760 mmHg, ~0.0 mmHg at 25°C) [1][2]. This intermediate volatility is crucial for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, where a balance between sufficient vapor transport and controlled decomposition is required [3].
| Evidence Dimension | Boiling Point (760 mmHg) |
|---|---|
| Target Compound Data | 263.2±23.0 °C (calculated) |
| Comparator Or Baseline | Tetraethyltin: 181 °C; Tetrabutyltin: 245-302 °C |
| Quantified Difference | 82.2 °C higher than tetraethyltin; intermediate between tetraethyltin and tetrabutyltin |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
The intermediate boiling point allows for easier vapor delivery than tetrabutyltin while providing better thermal stability during deposition than tetraethyltin.
- [1] CAS Common Chemistry. (2025). Tetraethyltin. Retrieved from https://commonchemistry.cas.org View Source
- [2] Wikipedia. (2006). Tetrabutyltin. Retrieved from https://en.wikipedia.org/wiki/Tetrabutyltin View Source
- [3] Allendorf, M. D. (2005). Gas-phase thermochemistry and mechanism of organometallic tin oxide CVD precursors. In R. A. Fischer (Ed.), Precursor Chemistry of Advanced Materials (pp. XX-XX). Springer. View Source
